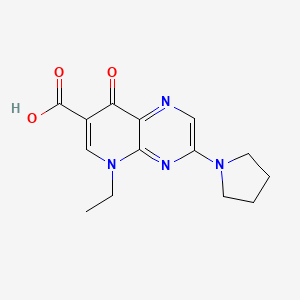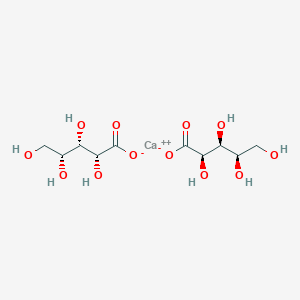
2-(6-amino-4-methylpyridin-2-yl)ethanol
Vue d'ensemble
Description
2-(6-amino-4-methylpyridin-2-yl)ethanol is an organic compound belonging to the pyridine family. This compound is characterized by the presence of an amino group at the second position, a hydroxyethyl group at the sixth position, and a methyl group at the fourth position of the pyridine ring. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-amino-4-methylpyridin-2-yl)ethanol typically involves the reaction of 2-amino-4-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of the hydroxyethyl group to the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6-amino-4-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-oxo-6-(2-hydroxyethyl)4-methylpyridine.
Reduction: Formation of 2-amino-6-(2-aminoethyl)4-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-amino-4-methylpyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-amino-4-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.
Comparaison Avec Des Composés Similaires
2-Amino-4-methylpyridine: Lacks the hydroxyethyl group, making it less versatile in certain applications.
2-Amino-6-methylpyridine: Lacks the hydroxyethyl group, affecting its chemical reactivity and biological activity.
2-Amino-4,6-dimethylpyridine: Contains an additional methyl group, altering its steric and electronic properties.
Uniqueness: 2-(6-amino-4-methylpyridin-2-yl)ethanol is unique due to the presence of both amino and hydroxyethyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(6-amino-4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(2-3-11)10-8(9)5-6/h4-5,11H,2-3H2,1H3,(H2,9,10) |
Clé InChI |
UZSCEQOMGPKVGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)N)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














